molecular formula C27H22ClN5O3 B2478276 N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1029770-59-9

N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2478276
CAS No.: 1029770-59-9
M. Wt: 499.96
InChI Key: NMROTSFYLLXCAT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClN5O3 and its molecular weight is 499.96. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Several studies have focused on the synthesis and evaluation of derivatives related to the mentioned compound, particularly for their antibacterial properties. For instance, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 1,8-naphthyridin-3-yl acetamides, including compounds structurally similar to N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide, showing significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Synthesis and Biological Assessment

Another aspect of research on this compound and its derivatives involves exploring different methods of synthesis and their biological assessment. For instance, Mogilaiah, Srinivas, and Sudhakar (2004) reported on the synthesis of similar 1,8-naphthyridinyl-1,3,4-oxadiazoles, highlighting the methods of production and potential biological activities (Mogilaiah, Srinivas, & Sudhakar, 2004).

Computational and Pharmacological Evaluation

The compound and its derivatives have also been the subject of computational and pharmacological evaluations. For instance, Faheem (2018) conducted a study on 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions, which could be relevant for derivatives of this compound (Faheem, 2018).

Chemosensor Applications

Furthermore, research has been conducted on the use of such compounds in chemosensor applications. For example, Yao, Huang, Guo, and Xie (2018) developed a compound based on naphthyridine and benzothiazole groups for detecting metal ions, demonstrating the potential application of similar compounds in sensor technology (Yao, Huang, Guo, & Xie, 2018).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O3/c1-16-7-10-18(11-8-16)25-31-27(36-32-25)21-14-33(26-20(24(21)35)12-9-17(2)30-26)15-23(34)29-13-19-5-3-4-6-22(19)28/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMROTSFYLLXCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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